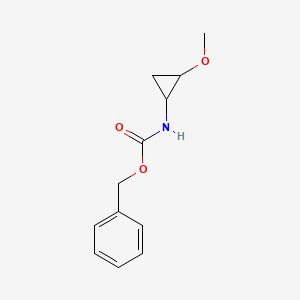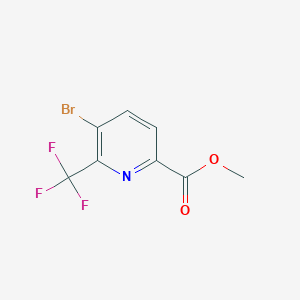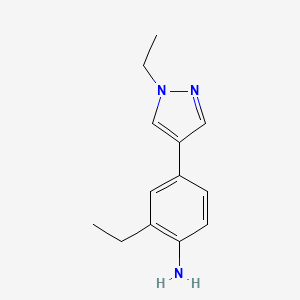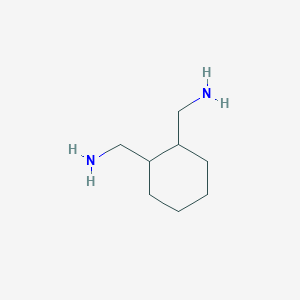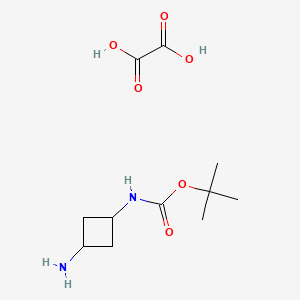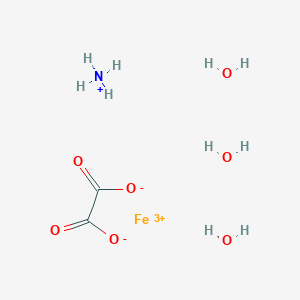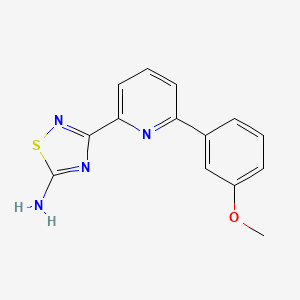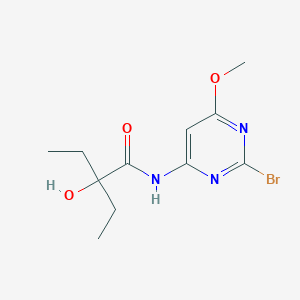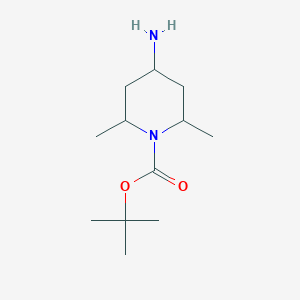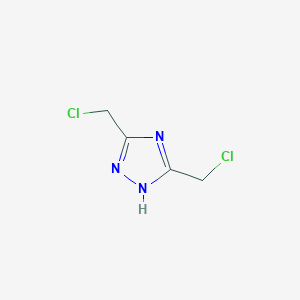
3,5-bis(chloromethyl)-1H-1,2,4-Triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(chloromethyl)-1H-1,2,4-Triazole: is a heterocyclic compound that contains a triazole ring substituted with two chloromethyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(chloromethyl)-1H-1,2,4-Triazole typically involves the chloromethylation of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with formaldehyde and hydrochloric acid, which results in the formation of the desired chloromethyl groups at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 3,5-bis(chloromethyl)-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic substitution: Products include azido-triazoles, thiocyanato-triazoles, and amino-triazoles.
Oxidation: Products include triazole carboxylic acids or aldehydes.
Reduction: Products include methyl-substituted triazoles.
科学的研究の応用
Chemistry: 3,5-bis(chloromethyl)-1H-1,2,4-Triazole is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial and fungal strains .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with unique properties. It is also used in the development of new agrochemicals for crop protection .
作用機序
The mechanism of action of 3,5-bis(chloromethyl)-1H-1,2,4-Triazole and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The chloromethyl groups can form covalent bonds with nucleophilic sites in these macromolecules, leading to inhibition of their function. This mechanism is particularly relevant in the context of antimicrobial activity, where the compound disrupts essential biological processes in microbial cells .
類似化合物との比較
- 3,5-bis(bromomethyl)-1H-1,2,4-Triazole
- 3,5-bis(methoxymethyl)-1H-1,2,4-Triazole
- 3,5-bis(trifluoromethyl)-1H-1,2,4-Triazole
Comparison: 3,5-bis(chloromethyl)-1H-1,2,4-Triazole is unique due to the presence of chloromethyl groups, which impart specific reactivity and biological activity. Compared to its bromomethyl and methoxymethyl analogs, the chloromethyl derivative is more reactive in nucleophilic substitution reactions. The trifluoromethyl analog, on the other hand, exhibits different physicochemical properties due to the presence of fluorine atoms, which can influence its biological activity and stability .
特性
分子式 |
C4H5Cl2N3 |
|---|---|
分子量 |
166.01 g/mol |
IUPAC名 |
3,5-bis(chloromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H5Cl2N3/c5-1-3-7-4(2-6)9-8-3/h1-2H2,(H,7,8,9) |
InChIキー |
INODWSXNKHIKMB-UHFFFAOYSA-N |
正規SMILES |
C(C1=NC(=NN1)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
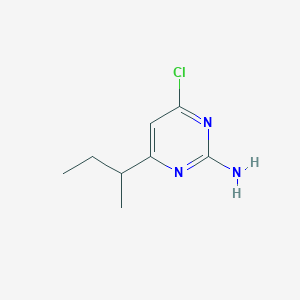
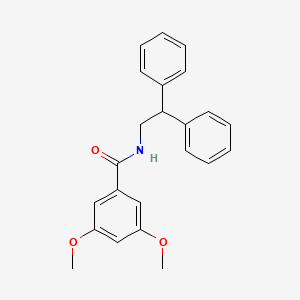
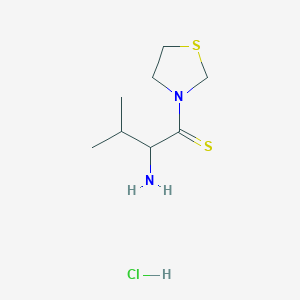
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
